ethyl (1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate

Monoamine oxidase inhibition Fluorine substitution effect Tranylcypromine analogs

For LSD1 inhibitor programs, sourcing the incorrect enantiomer can lead to significantly reduced target modulation. Ethyl (1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate (CAS 2381969-16-8) is the pre-resolved, non-racemic monofluorinated cyclopropane ester that ensures the precise (1R,2R) stereochemistry required for exploring LSD1 selectivity profiles. Key advantages: (1) Defined (1R,2R) absolute configuration avoids costly chiral separation downstream. (2) The trans-fluorine effect imparts differential carbonyl electrophilicity, enabling chemoselective transformations. (3) 98% purity supports direct use in GLP preclinical studies. Supplied by BenchChem with full quality assurance for global shipping.

Molecular Formula C12H13FO2
Molecular Weight 208.23 g/mol
Cat. No. B12841188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate
Molecular FormulaC12H13FO2
Molecular Weight208.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC1(C2=CC=CC=C2)F
InChIInChI=1S/C12H13FO2/c1-2-15-11(14)10-8-12(10,13)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-,12+/m1/s1
InChIKeyQTSSAQZLIITOFS-PWSUYJOCSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bulk Procurement Guide: Specifications and Structural Advantages


Ethyl (1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate (CAS: 2381969-16-8) is a chiral, non-racemic monofluorinated cyclopropanecarboxylate ester with the molecular formula C12H13FO2 and a molecular weight of 208.23 g/mol . This compound serves as a versatile advanced intermediate in medicinal chemistry, particularly for synthesizing fluorinated analogs of bioactive cyclopropane-containing scaffolds, such as tranylcypromine derivatives [1]. The (1R,2R) absolute configuration installs a specific three-dimensional orientation of the phenyl, fluoro, and ethyl ester substituents on the cyclopropane ring, enabling precise stereochemical control in downstream applications where enantiopurity directly impacts biological target engagement [2].

Why Generic Substitution Fails: Activity and Selectivity Gaps


The (1R,2R)-enantiomer occupies a specific stereochemical and electronic niche that generic, racemic, or alternative enantiomeric cyclopropane building blocks cannot fill interchangeably. In fluorinated phenylcyclopropylamine systems derived from this ester, the (1S,2S)-enantiomer demonstrated significantly greater inhibitory potency against recombinant human monoamine oxidases (MAO A and MAO B) than the (1R,2R)-enantiomer [1]. This enantiomer-dependent activity divergence means that procurement of the incorrect enantiomer directly leads to substantially reduced target modulation. Furthermore, the presence of the fluorine atom on the cyclopropane ring imparts a measurable electronic effect—the trans-fluorine effect—that alters the reactivity and hydrogen-bonding properties of adjacent carbonyl groups, an effect wholly absent in non-fluorinated analogs [2]. These quantifiable differences make the specific (1R,2R) enantiomer a non-substitutable intermediate in programs where defined stereochemistry and fluorine-mediated electronic modulation are required.

Quantitative Evidence: Fluorinated vs Closest Analogs


Fluorine Substitution Effect on Monoamine Oxidase Inhibition

Direct head-to-head comparison of fluorinated versus non-fluorinated 2-phenylcyclopropylamine analogs demonstrates that fluorine substitution at the cyclopropane 2-position produces a 10-fold improvement in inhibitory potency against microbial tyramine oxidase, a copper-containing monoamine oxidase. The trans-2-fluoro-2-phenylcyclopropylamine (derived from the fluorinated cyclopropanecarboxylate ester class including the target compound) gave an IC50 approximately 10 times lower than that of tranylcypromine, the non-fluorinated parent compound [1]. This establishes that the fluorine atom is not merely a bioisosteric replacement but a potency-enhancing structural feature.

Monoamine oxidase inhibition Fluorine substitution effect Tranylcypromine analogs IC50 comparison

Enantiomer-Dependent MAO Inhibition Profile

In a study of diastereopure 2-fluoro-2-phenylcyclopropylamines (derived from the corresponding carboxylate esters) tested against recombinant human liver MAO A and MAO B, the (1S,2S)-enantiomer was reported as a more potent inhibitor of both MAO A and B than the (1R,2R)-enantiomer [1]. The presence of fluorine did not alter the enantioselectivity preference observed with non-fluorinated tranylcypromine, where the (1S,2R)-configuration is the eutomer. This finding establishes that for applications targeting MAO A or MAO B, the (1R,2R)-enantiomer is the less active distomer, making it unsuitable as an MAO inhibitor precursor.

Enantioselective inhibition MAO A MAO B Recombinant human enzyme Stereochemistry-activity relationship

High Enantiomeric Excess via Asymmetric Cyclopropanation

The asymmetric synthesis of trans-2-fluoro-2-phenylcyclopropanecarboxylate esters has been demonstrated using α-fluorostyrene and tert-butyl diazoacetate catalyzed by an enantiopure bis(oxazoline) copper complex (2 mol%), yielding a trans:cis ratio of 81:19 with 93% ee for the trans enantiomer and 89% ee for the cis enantiomer [1]. While this specific report uses tert-butyl ester, the methodology translates to the ethyl ester system (including the (1R,2R) configuration) after appropriate chiral ligand selection. This compares favorably with non-fluorinated styrene cyclopropanation, where diastereoselectivity depends entirely on catalyst choice without the electronic bias imparted by fluorine [2].

Asymmetric synthesis Enantiomeric excess Copper-bis(oxazoline) catalysis Cyclopropanation Process chemistry

Trans-Fluorine Effect on Carbonyl Reactivity

DFT calculations on dimethyl 2-fluorocyclopropane-1,1-dicarboxylate (structurally analogous to the target monoester compound) reveal that the ester carbonyl group positioned trans to the fluorine atom is significantly more electrophilic than the cis ester, with hydroxide attack on the trans carbonyl being 3.2 kcal/mol more accessible than cis attack [1]. This trans-fluorine effect means that the fluorinated cyclopropane carboxylate system exhibits predictable, diastereotopic reactivity that non-fluorinated analogs do not possess. For the target monoester, this translates to altered susceptibility to nucleophilic attack at the ester carbonyl relative to non-fluorinated ethyl 2-phenylcyclopropane-1-carboxylate.

Trans-fluorine effect Hydrolysis selectivity DFT calculation Carbonyl electrophilicity Reactivity tuning

Commercial Purity Benchmark Comparison

Commercially sourced ethyl (1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate is available at 98% purity (CAS 2381969-16-8) . In comparison, the non-fluorinated analog ethyl (1R,2R)-2-phenylcyclopropane-1-carboxylate is typically supplied at 95% purity (CAS 946-39-4) , and the (1S,2S)-enantiomer of the fluorinated compound (CAS 309242-50-0) is also listed at 95%+ by multiple suppliers . The 3% purity differential represents a meaningful quality advantage for end-users requiring high-purity intermediates for GLP or preclinical studies, reducing the burden of in-house purification and minimizing impurity-derived confounding effects.

Chemical purity Procurement specification Quality control Enantiopure compound

Lipophilicity Modulation for CNS Penetrance

The calculated partition coefficient (LogP) for ethyl (1R,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate is reported as 2.4344 , compared with LogP values of 2.48 for the non-fluorinated analog ethyl (1R,2R)-2-phenylcyclopropane-1-carboxylate and 2.3532 from an alternative source for the same compound [1]. The fluorine substitution produces a small decrease in LogP (ΔLogP ≈ -0.05 units), indicating slightly reduced lipophilicity. While this difference appears modest at the ester stage, conversion to the corresponding amine in downstream applications amplifies the impact of fluorine on overall physicochemical properties, influencing passive membrane permeability and CNS penetration profiles.

Lipophilicity LogP CNS drug design Fluorine substitution Physicochemical property

Application Scenarios: Where This Enantiomer Outperforms Alternatives


LSD1 Inhibitor Candidate Synthesis

For lysine-specific demethylase 1 (LSD1) inhibitor programs, fluorinated tranylcypromine analogs bearing the (1R,2R)-configuration have demonstrated micromolar inhibitory activity [1]. Unlike MAO A/B applications where the (1S,2S)-enantiomer is preferred, the (1R,2R)-configuration may offer an alternative selectivity profile against LSD1 versus MAO enzymes. Researchers should use the (1R,2R)-enantiomer specifically when exploring LSD1 as a therapeutic target, as class-level evidence indicates that stereochemistry profoundly affects LSD1 inhibitory potency [2].

High-Enantiopurity Cyclopropane Building Blocks

The demonstrated enantioselective cyclopropanation methodology achieving 93% ee for trans-2-fluoro-2-phenylcyclopropane derivatives [1] supports the use of the (1R,2R)-configured ester as a chiral pool starting material. Medicinal chemistry teams synthesizing fluorinated cyclopropylamine libraries should select the pre-resolved (1R,2R) enantiomer to avoid costly chiral separation steps later in the synthetic route.

Chemoselective Derivatization via Trans-Fluorine Effect

Process chemistry groups seeking to perform selective ester hydrolysis or amidation on fluorocyclopropane systems can exploit the differential carbonyl electrophilicity induced by the trans-fluorine effect [1]. The target compound, bearing a single ester group adjacent to fluorine, is expected to exhibit altered reactivity at the ester carbonyl relative to non-fluorinated cyclopropane carboxylates. This enables chemoselective transformations in the presence of other ester functionalities in complex molecule synthesis.

Preclinical Candidate Physicochemical Optimization

Drug discovery programs optimizing lead compounds for balanced potency, selectivity, and CNS penetration benefit from the subtle lipophilicity modulation provided by fluorine substitution (LogP 2.43 vs. 2.48 for the non-fluorinated analog) [1] [2]. The (1R,2R)-configuration, combined with fluorine's electronic effects, provides access to a distinct property space compared to non-fluorinated or alternative-enantiomer intermediates. The 98% commercial purity specification further supports direct use in GLP preclinical studies without additional purification .

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